Camek dh

Description

Historical Context of Bicyclic Ketone Synthesis and Utilization

The synthesis of bicyclic ketones has a notable history in organic chemistry, driven by the need for complex building blocks in the construction of natural products and other molecules with specific functionalities. Early methods for synthesizing bicyclic systems, including those containing ketone moieties, laid the groundwork for more sophisticated approaches. Significant advancements in this area include the development of reactions like the Robinson annulation, which has been employed in the synthesis of important bicyclic diketones such as the Wieland-Miescher ketone mdpi.comwikipedia.org. The Wieland-Miescher ketone, a racemic bicyclic diketone, has been a versatile synthon in the total synthesis of numerous natural products, including sesquiterpenoids, diterpenes, and steroids wikipedia.org. The development of stereoselective synthesis methods, notably utilizing organocatalysts like L-proline, marked a crucial step in obtaining enantiomerically enriched bicyclic ketones, enhancing their utility in synthesizing chiral molecules mdpi.comwikipedia.org.

Beyond their role as intermediates in complex synthesis, bicyclic ketones and related cyclic ketones have been explored for various applications. For instance, cyclic ketones are raw materials in the production of dicarboxylic acids, which are valuable in the polymer, food, cosmetics, and pharmaceutical industries bibliotekanauki.pl. Research continues into efficient methods for their synthesis and transformation, including biological conversion processes rsc.org.

Evolution of Research into Olfactory Active Compounds

The investigation into compounds possessing olfactory activity has evolved significantly, moving from the empirical identification of odorants to a more systematic understanding of the relationship between chemical structure and scent perception. Early research involved cataloging natural odoriferous substances and attempting to synthesize them or related compounds. The complexity of the olfactory system, involving a large family of olfactory receptors, presents a considerable challenge in predicting odor based solely on chemical structure wikipedia.orgphypha.irnih.gov.

Research has demonstrated that the olfactory system responds differently to various classes of chemical structures. Studies using techniques to map activity in the olfactory bulb have shown distinct spatial response patterns for different odorant types, including bicyclic compounds nih.gov. The rigidity of cyclic molecules, such as bicyclic structures, is thought to limit their conformational flexibility, potentially restricting their interaction to a more limited set of olfactory receptors compared to flexible, open-chained odorants nih.gov.

The field has seen efforts to explore novel structural scaffolds for fragrance development. Recent research has investigated bicyclic systems, including norbornane (B1196662) derivatives, as potential bioisosteres for existing fragrance molecules, aiming to understand how structural changes in these rigid frameworks influence olfactory properties chemistryviews.org. While direct replication of scents by simple bioisosteric replacement may not always be achieved, these studies contribute to the discovery of new and unique fragrances chemistryviews.org.

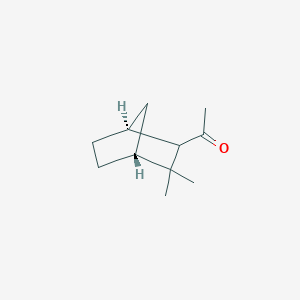

Positioning of 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone within Bicyclic Chemical Structures

1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone is a specific example of a norbornane-derived ketone. Its structure features a bicyclo[2.2.1]heptane core substituted with two methyl groups at the 3-position and an ethanone (B97240) (acetyl) group at the 2-position ontosight.aiontosight.ai. This bicyclic framework imparts a defined three-dimensional structure to the molecule.

The compound is known to possess olfactory properties and is utilized in the fragrance industry echemi.comontosight.aismolecule.com. Its odor profile has been described with notes such as camphor (B46023), herbal, minty, and woody apple chemicalbook.in. This multifaceted description highlights how the specific arrangement of functional groups and the rigid bicyclic scaffold contribute to a complex scent perception.

Structure

3D Structure

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

1-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]ethanone |

InChI |

InChI=1S/C11H18O/c1-7(12)10-8-4-5-9(6-8)11(10,2)3/h8-10H,4-6H2,1-3H3/t8-,9+,10?/m0/s1 |

InChI Key |

NGTMQRCBACIUES-QIIDTADFSA-N |

Isomeric SMILES |

CC(=O)C1[C@H]2CC[C@H](C2)C1(C)C |

Canonical SMILES |

CC(=O)C1C2CCC(C2)C1(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3,3 Dimethylbicyclo 2.2.1 Hept 2 Yl Ethanone

Stereoselective and Enantioselective Synthetic Routes

Controlling the stereochemistry during the synthesis of bicyclic compounds like 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone is crucial due to the presence of multiple stereocenters. Stereoselective and enantioselective synthetic routes aim to produce a desired stereoisomer with high purity.

Research on related bicyclic systems, such as mecamylamine (B1216088) derivatives and dihydropyrimidinones with bicyclic cores, highlights the importance of stereocontrol. The rigid nature of the bicyclic structure itself can influence the stereochemical outcome of reactions, sometimes referred to as a "picket fence" effect. psu.edu

Advanced methodologies for achieving stereoselectivity and enantioselectivity in bicyclic systems include:

Chiral Catalysis: Utilizing chiral catalysts (e.g., organocatalysts, metal complexes with chiral ligands) can induce asymmetry in key bond-forming steps. Studies on asymmetric Biginelli reactions and aldol (B89426) condensations involving bicyclic or cyclic structures demonstrate the effectiveness of chiral catalysts in achieving high enantioselectivities. researchgate.netdergipark.org.tr

Chiral Auxiliaries: Attaching a chiral auxiliary to a reactant can direct the stereochemical course of a reaction. This approach has been explored in the stereoselective synthesis of bicyclo[3.2.0]heptanes via photocycloaddition. nih.gov

Stereoselective Reactions: Employing reactions known for their inherent stereocontrol, such as Diels-Alder reactions, can be part of a stereoselective route to construct the bicyclic framework. The endo/exo selectivity in Diels-Alder reactions to cyclic dienes is a well-studied phenomenon relevant to building bicyclic systems. researchgate.net

While specific detailed enantioselective syntheses of 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone were not explicitly found, the principles established for related bicyclic compounds using chiral catalysts, auxiliaries, and controlled reaction conditions are directly applicable to developing such routes for the target compound.

Green Chemistry Approaches in Bicyclic Ketone Synthesis

The application of green chemistry principles in the synthesis of chemical compounds aims to reduce or eliminate the use and generation of hazardous substances. For bicyclic ketones, this involves exploring environmentally benign solvents, catalysts, and reaction conditions.

Examples of green chemistry approaches relevant to bicyclic or cyclic ketone synthesis include:

Alternative Solvents: The use of less toxic and renewable solvents, such as ethyl lactate (B86563), has been demonstrated in the synthesis of bicyclic compounds. researchgate.net Water-mediated reactions have also been explored for constructing bicyclic systems. lookchem.com

Supported Catalysts: Employing heterogeneous catalysts, such as MOF-encapsulating catalysts or modified solid supports, can facilitate easier separation and recycling of the catalyst, reducing waste. ontosight.ai

Catalytic Methods: Developing highly efficient catalytic processes that minimize the use of stoichiometric reagents and reduce the formation of byproducts aligns with green chemistry principles. dergipark.org.tr

Implementing these green chemistry strategies in the synthesis of 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone could lead to more sustainable and environmentally friendly production methods.

Catalyst Development for Enhanced Reaction Efficiency

Catalyst development plays a crucial role in improving the efficiency, selectivity, and sustainability of synthetic routes. For the synthesis of 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone, catalysts are essential for various transformations, including carbon-carbon bond formation and functional group interconversions.

Recent advancements in catalyst development relevant to ketone and bicyclic synthesis include:

Metal-Organic Framework (MOF)-based Catalysts: MOFs can encapsulate catalytic species, providing confined reaction environments that can enhance selectivity and activity, as shown in aldol condensation reactions of cyclic ketones. ontosight.ai

Organocatalysts: Small organic molecules can act as catalysts, offering advantages such as metal-free conditions and tunable selectivity. Chiral organocatalysts have been successfully applied in asymmetric reactions forming bicyclic structures. psu.eduresearchgate.net

Transition Metal Catalysts: Complexes of transition metals, such as manganese, have been developed as efficient catalysts for reactions like aldol condensations, which are fundamental for constructing ketone functionalities. dergipark.org.trmdpi.com

Developing or applying optimized catalysts for key steps in the synthesis of 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone can lead to higher yields, reduced reaction times, and improved control over selectivity.

Scale-Up Considerations and Process Optimization in Industrial Synthesis

Scaling up the synthesis of complex molecules like 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone for industrial production requires careful consideration of process efficiency, cost-effectiveness, safety, and environmental impact.

Key considerations for scale-up and process optimization include:

Reaction Conditions: Optimizing parameters such as temperature, pressure, concentration, and reaction time to maximize yield and purity while ensuring safety on a larger scale.

Purification Strategies: Developing efficient purification methods that avoid costly and labor-intensive techniques like chromatography, which is often not suitable for large-scale industrial processes. researchgate.net Crystallization, distillation, and extraction are preferred methods.

Raw Material Sourcing and Cost: Ensuring the availability and affordability of starting materials and reagents on a large scale.

Reactor Design: Selecting and designing appropriate reactors that can handle the reaction conditions and scale, while ensuring efficient mixing and heat transfer.

Waste Management: Minimizing waste generation and developing strategies for the treatment or recycling of byproducts and spent reagents.

While specific industrial synthesis details for 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone are not widely publicized, the general principles of process optimization and scale-up applied to the synthesis of other bicyclic compounds are directly relevant. For instance, the development of synthetic routes that avoid chromatographic purification is a significant factor in reducing manufacturing costs at scale. researchgate.net

Data Table: Selected Synthetic Approaches and Relevant Examples

| Approach/Methodology | Description | Relevance to 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone Synthesis | Source(s) |

| Reaction of Bicyclic Precursors | Utilizing pre-formed bicyclic structures and introducing the ethanone (B97240) group, e.g., via acetylation. | Direct approach if suitable substituted bicyclo[2.2.1]heptanes are available. | ontosight.ai |

| Chain Elongation and Ketone Formation | Building the side chain with the carbonyl precursor onto a bicyclic intermediate, potentially from aldehydes. | Relevant if starting from a bicyclo[2.2.1]heptane derivative and adding the two-carbon ethanone unit. Example with related aldehyde shown. | google.comgoogleapis.com |

| Grignard Reactions | Formation of C-C bonds using Grignard reagents, potentially followed by oxidation to a ketone. | Could be used to introduce the carbon chain that forms the ethanone moiety onto a bicyclic precursor. | smolecule.com |

| Oxidation of Alcohols | Converting a secondary alcohol on the bicyclic ring or side chain to a ketone. | A common step in ketone synthesis, applicable if an alcohol precursor is accessible. | researchgate.net |

| Chiral Catalysis (General Bicyclics) | Using chiral catalysts to induce asymmetry in reactions forming bicyclic or cyclic structures. | Applicable for developing enantioselective routes to specific stereoisomers of the target compound. | researchgate.netdergipark.org.tr |

| Green Solvents (General Bicyclics) | Employing environmentally friendly solvents like ethyl lactate or water. | Can be integrated into various synthetic steps to reduce the environmental footprint. | researchgate.netlookchem.com |

| Avoiding Chromatography (Scale-Up) | Designing synthetic routes with purification steps suitable for large scale, such as crystallization. | Crucial for cost-effective industrial production of the target compound. | researchgate.net |

Detailed Research Findings:

Research into the synthesis of bicyclic ketones and related structures often involves complex multi-step routes. For instance, the synthesis of certain norbornyl derivatives with potential fragrance applications, structurally related to the target compound, has been reported, detailing reaction conditions and yields for specific steps like Diels-Alder reactions and subsequent modifications. researchgate.net The optimization of catalysts, such as Lewis acids, has been shown to influence both yield and isomeric ratios in the synthesis of substituted norbornanes. researchgate.net

Studies on aldol condensation reactions catalyzed by metal complexes derived from bicyclic acids like ketopinic acid demonstrate efforts to improve catalytic efficiency in forming carbon-carbon bonds adjacent to carbonyl groups, a reaction type potentially relevant to introducing the ethanone functionality. dergipark.org.trmdpi.com

Furthermore, investigations into stereoselectivity in Diels-Alder reactions highlight how subtle changes in reactants and conditions can impact the endo/exo ratio of bicyclic products, a critical aspect for controlling the stereochemistry of the bicyclic core of 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone. researchgate.net

Molecular Structure, Conformation, and Theoretical Studies

Vibrational Spectroscopy Applications for Structural Elucidation

Vibrational spectroscopy, encompassing techniques such as Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and inferring structural features of molecules google.comthegoodscentscompany.com. These methods probe the vibrational modes of a molecule, which are characteristic of the types of bonds and their local environment. Mid-IR spectroscopy typically analyzes fundamental stretching and bending vibrations, yielding sharp, characteristic bands useful for identifying specific functional groups like carbonyl (C=O) stretches or C-H bends google.comthegoodscentscompany.com. Near-infrared (NIR) spectroscopy, on the other hand, examines overtones and combination bands, often used for quantitative analysis and the study of molecules containing C-H, N-H, or O-H groups thegoodscentscompany.combuyersguidechem.com. Raman spectroscopy provides complementary information to IR by measuring inelastic scattering of light, which is particularly sensitive to symmetric vibrations and nonpolar groups thegoodscentscompany.com. Applying these techniques to Camek dh would involve analyzing its vibrational spectrum to identify the characteristic signals corresponding to the ketone carbonyl group, the various C-H bonds within the bicyclic and methyl moieties, and the C-C stretching vibrations of the norbornane (B1196662) core. Comparing experimental spectra to calculated spectra from computational methods can aid in assigning bands and confirming structural assignments.

Advanced NMR Spectroscopic Analysis for Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms and understanding the conformational dynamics of organic molecules in solution pnfs.or.krlookchem.comuaeu.ac.ae. Techniques such as 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment of individual nuclei and their spatial relationships uaeu.ac.ae. For a rigid bicyclic system like the norbornane core in Camek dh, NMR can help elucidate the stereochemistry and the relative orientation of the acetyl group. Advanced NMR techniques, such as NOESY or ROESY, can provide through-space correlations between nuclei, allowing for the determination of preferred conformations in solution peerj.com. Analysis of coupling constants in ¹H NMR spectra can also yield insights into dihedral angles and thus contribute to understanding conformational preferences.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a primary technique for obtaining precise three-dimensional structural information of molecules in the crystalline solid state spectrabase.comnist.gov. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, the electron density can be mapped, revealing the positions of atoms and bond lengths and angles spectrabase.comnist.gov. Growing suitable single crystals of Camek dh would be a prerequisite for this technique. X-ray crystallography provides a static picture of the molecule's conformation in the crystal lattice, which can be influenced by crystal packing forces. This information is highly valuable for confirming connectivity, determining absolute configuration if the molecule is chiral and crystallizes in a chiral space group, and providing a reference structure for computational studies. While some studies mention X-ray diffraction of other materials like camel bone hydroxyapatite (B223615) researchgate.net, specific crystallographic data for Camek dh was not found.

Computational Chemistry Approaches

Computational chemistry employs a variety of theoretical methods and software to model and study molecular properties and behavior echemi.com. These methods can complement experimental data by providing insights into electronic structure, potential energy surfaces, and dynamic behavior.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are used to calculate the electronic structure of molecules echemi.com. These calculations can provide information about molecular geometry, charge distribution, bond energies, and spectroscopic properties. For Camek dh, quantum chemical calculations could be used to optimize its molecular geometry, calculate vibrational frequencies to aid in the interpretation of IR and Raman spectra, and compute NMR chemical shifts to support experimental assignments. DFT studies, in particular, are widely used to investigate the reactivity and electronic properties of molecules echemi.com.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. By applying classical mechanics to the atoms in the molecule and its environment (e.g., solvent), MD simulations can explore the conformational landscape and dynamics of the molecule at a given temperature. For a flexible molecule or one with multiple possible conformations, MD simulations can provide information about the relative populations of different conformers and the transitions between them. While the norbornane core of Camek dh is rigid, the acetyl group has rotational freedom, and MD simulations could be used to study its preferred orientations and dynamics.

Density Functional Theory (DFT) Studies on Reactivity

DFT is a versatile quantum chemical method that is widely applied to study the electronic structure and reactivity of molecules echemi.com. For Camek dh, DFT calculations could be used to investigate potential reaction pathways, transition states, and reaction energies. This could include studies on its behavior in various chemical reactions, its interaction with other molecules, or its stability under different conditions. DFT can also be used to calculate various molecular properties relevant to its use as a perfuming ingredient, such as its dipole moment and polarizability, which influence intermolecular interactions.

Chemical Reactivity and Derivatization Pathways

Elucidation of Reaction Mechanisms

The reaction mechanisms involving bicyclic ketones like Camek dh are influenced by steric hindrance and ring strain. General mechanisms applicable to ketones, such as nucleophilic addition to the carbonyl group, are central to its reactivity.

Nucleophilic Addition: The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. The mechanism typically involves the formation of a tetrahedral intermediate. Due to the steric bulk of the adjacent dimethyl-substituted bridgehead of the norbornane (B1196662) ring, the trajectory of the nucleophilic attack can be highly specific, leading to diastereoselective outcomes.

Enolate Formation: In the presence of a suitable base, Camek dh can be deprotonated at the α-carbon of the acetyl group to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

Rearrangements: Bicyclic systems, especially under acidic conditions that can generate carbocation intermediates, are prone to rearrangements like the Wagner-Meerwein rearrangement. Such rearrangements can alter the carbon skeleton.

Photochemical Reactions: Ketones can undergo Norrish Type I and Type II reactions upon exposure to UV light. The Norrish Type I mechanism involves the cleavage of the sigma bonds adjacent to the carbonyl group, which can lead to decarbonylation. lmu.edu

Table 1: General Reaction Mechanisms Applicable to Camek dh

| Reaction Type | Key Intermediates | Potential Products |

|---|---|---|

| Nucleophilic Addition | Tetrahedral Intermediate | Alcohols, Hemiacetals, Acetals |

| Enolate Formation | Enolate Anion | Alkylated Ketones, Aldol (B89426) Adducts |

| Wagner-Meerwein | Carbocation | Rearranged Bicyclic Skeletons |

Exploration of Functional Group Transformations

The ketone functional group in Camek dh is a versatile handle for a wide array of functional group interconversions, enabling the synthesis of diverse derivatives.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me This transformation is fundamental in modifying the polarity and hydrogen-bonding capability of the molecule.

Oxidation Reactions (Baeyer-Villiger): The ketone can undergo Baeyer-Villiger oxidation when treated with a peracid (e.g., m-CPBA). This reaction inserts an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. For unsymmetrical ketones, the migratory aptitude of the adjacent groups determines the regioselectivity. This reaction is often favored in strained cyclic ketones. imperial.ac.uk

Conversion to Imines and Enamines: Reaction with primary or secondary amines can convert the ketone into the corresponding imine or enamine, respectively. These reactions are typically catalyzed by acid.

Wittig and Related Reactions: The carbonyl group can be converted to a carbon-carbon double bond through reactions like the Wittig reaction (using phosphorus ylides) or the Johnson-Corey-Chaykovsky reaction (using sulfur ylides to form epoxides). wikipedia.org

Table 2: Potential Functional Group Transformations of Camek dh

| Reagent(s) | Transformation | Product Functional Group |

|---|---|---|

| NaBH₄ or LiAlH₄ | Reduction | Secondary Alcohol |

| m-CPBA | Baeyer-Villiger Oxidation | Ester |

| R-NH₂ / Acid catalyst | Imine Formation | Imine |

| Ph₃P=CH₂ (Wittig) | Olefination | Alkene |

Synthesis of Chemically Modified Analogs for Structure-Activity Relationship Investigations

While specific studies on Camek dh are scarce, the synthesis of analogs of bicyclic ketones is a common strategy in fragrance chemistry to investigate structure-odor relationships (SOR). core.ac.uknih.govnih.govillinois.edu Modifications to the Camek dh structure could systematically probe the molecular features essential for its characteristic scent.

Modification of the Acetyl Group: The methyl group of the acetyl moiety could be replaced with larger alkyl groups (ethyl, propyl, etc.) to study the effect of steric bulk near the carbonyl. The entire acetyl group could be replaced with other functionalities like an aldehyde or a larger ketone.

Alteration of the Bicyclic Core: The gem-dimethyl group on the norbornane ring is a key structural feature. Analogs with one or no methyl groups, or with larger alkyl substituents at this position, could be synthesized to understand its role in the odor profile.

Introduction of Unsaturation: Introducing a double bond into the bicyclic ring system would alter its rigidity and electronic properties, likely leading to significant changes in its scent.

Stereochemical Variations: Camek dh possesses multiple stereocenters. The synthesis and olfactory evaluation of individual stereoisomers would be crucial for identifying the active conformer that interacts with olfactory receptors.

These investigations are essential for designing new fragrance molecules with potentially improved properties such as higher potency, different odor nuances, or better stability.

Polymerization and Co-polymerization Reactions Involving Bicyclic Ketone Units

The bicyclic structure of Camek dh is related to norbornene, a monomer widely used in the synthesis of specialty polymers. researchgate.netmdpi.com While direct polymerization of the ketone functionality is not typical, derivatives of Camek dh could be designed for polymerization.

Ring-Opening Metathesis Polymerization (ROMP): A derivative of Camek dh containing a norbornene-like double bond within the bicyclic system could act as a monomer for ROMP. researchgate.netchemrxiv.org This is a powerful method for creating polymers with the bicyclic unit incorporated into the polymer backbone. The properties of the resulting polymer, such as its glass transition temperature and mechanical strength, would be influenced by the bulky bicyclic ketone side group.

Vinyl-Addition Polymerization: If a vinyl group were introduced into the Camek dh structure, it could undergo addition polymerization. Palladium complexes are often used as catalysts for the vinyl-addition polymerization of norbornene derivatives. mdpi.com

Co-polymerization: Monomers derived from Camek dh could be co-polymerized with other monomers (e.g., other norbornene derivatives, acrylates) to tailor the properties of the final material. This could be a route to creating functional polymers with unique thermal or optical properties.

The incorporation of the rigid and bulky Camek dh moiety into a polymer chain would be expected to increase the polymer's glass transition temperature (Tg) and modify its mechanical and adhesive properties.

Table 3: Potential Polymerization Pathways for Camek dh Derivatives

| Polymerization Type | Required Monomer Feature | Resulting Polymer Structure |

|---|---|---|

| ROMP | Norbornene-type double bond | Unsaturated backbone with bicyclic ketone side chains |

| Vinyl-Addition | Vinyl group on the molecule | Saturated backbone with bicyclic ketone side chains |

Compound Names

| Trivial Name | Systematic Name |

| Camek dh | 1-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethanone |

| Norbornane | Bicyclo[2.2.1]heptane |

Analytical Methodologies for Complex Matrix Characterization

Chromatographic Separation Techniques

Chromatography plays a central role in the analysis of complex matrices by physically separating components based on their differential interactions with a stationary phase and a mobile phase. This separation step is crucial before detection and identification, especially in samples containing numerous analytes.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile compounds in complex matrices. ijpsjournal.comalwsci.com The GC component separates analytes based on their boiling points and polarity as they travel through a capillary column. ijpsjournal.com Upon elution from the GC column, the separated compounds enter the Mass Spectrometer, which detects and identifies them based on their mass-to-charge ratio and fragmentation patterns. ijpsjournal.com

GC-MS is particularly well-suited for the analysis of fragrance compounds, many of which are volatile or semi-volatile. alwsci.com It is an essential tool for identifying and quantifying components in complex fragrance mixtures found in perfumes, cosmetics, and other consumer products. alwsci.comgcms.cznih.govjcanoingenieria.comau.dk The technique offers high sensitivity and resolution, enabling the detection of compounds even at trace levels. alwsci.com Mass spectral libraries allow for the rapid identification of known fragrance and flavor compounds by comparing experimental spectra to a database. alwsci.com

Challenges in applying GC-MS to complex matrices include potential co-elution of multiple compounds and matrix effects that can suppress or enhance ionization. gcms.czchromatographyonline.com Advanced GC-MS techniques, such as comprehensive multidimensional gas chromatography (GC×GC-MS), can provide enhanced separation power for highly complex samples, resolving co-eluting peaks from the first dimension on a second column with different selectivity. chromatographyonline.com

Research findings highlight the effectiveness of GC-MS for analyzing fragrance allergens in complex cosmetic matrices. Studies have demonstrated the capability of high-resolution GC-Orbitrap MS to confidently detect, identify, and quantify potential fragrance allergens at low to high concentration levels in perfume samples, overcoming challenges related to matrix complexity and concentration range. gcms.czthermofisher.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for separating a wide range of compounds, including those that are non-volatile or thermally unstable, making it complementary to GC. alwsci.commdpi.com HPLC separates analytes based on their interactions with the stationary phase and the mobile phase under high pressure. Method development in HPLC for complex matrix characterization involves selecting the appropriate stationary phase (e.g., reversed-phase, normal-phase), mobile phase composition and gradient, flow rate, and detection method.

HPLC is utilized for analyzing various components in complex matrices, including less volatile fragrance ingredients, phenols, polyphenols, and glycosides that are not amenable to GC-MS analysis. alwsci.com Different detectors, such as UV-Vis diode array detectors (DAD), fluorescence detectors, and refractive index detectors, are coupled with HPLC depending on the nature of the analytes.

Developing robust HPLC methods for complex matrices requires careful consideration of sample preparation to minimize matrix effects and ensure analytes are in a suitable form for injection. wiley.com Various sample preparation techniques, such as liquid-liquid extraction, solid-phase extraction (SPE), and microextraction methods, are employed depending on the matrix complexity. researchgate.netresearchgate.net

Research has focused on developing HPLC methods for the simultaneous determination of fragrance allergens in scented products. researchgate.net For instance, a rapid and reliable reversed-phase HPLC method coupled with DAD has been developed for the simultaneous quantification of multiple volatile fragrance chemicals in various commercial scented products, demonstrating good linearity, accuracy, and precision even with different sample matrices. researchgate.net

Hyphenated Techniques for Trace Analysis

Hyphenated techniques combine two or more analytical methods online, typically coupling a separation technique with a detection or identification technique, to enhance analytical performance, particularly for trace analysis in complex matrices. ijpsjournal.comwiley.comajrconline.orgnih.gov These combinations improve resolution, sensitivity, and selectivity, providing more comprehensive information than individual techniques. ijpsjournal.comajrconline.org

Beyond GC-MS and LC-MS (which are themselves hyphenated techniques), other combinations are used for complex analysis. LC-MS is particularly valuable for analyzing non-volatile and polar compounds in complex mixtures across various fields, including environmental monitoring, pharmaceuticals, and food safety. scitechnol.comijpsjournal.comalwsci.comijfmr.com The coupling of LC with high-resolution MS (e.g., Orbitrap) allows for accurate mass measurements, aiding in the identification of unknown compounds and the confident quantification of target analytes in complex backgrounds. gcms.czthermofisher.com

Other hyphenated techniques include LC coupled with Nuclear Magnetic Resonance (LC-NMR) and LC coupled with Fourier Transform Infrared Spectroscopy (LC-FTIR). nih.govijfmr.com LC-NMR provides detailed structural information for components separated by LC, while LC-FTIR offers complementary functional group information. These techniques are powerful for the structural elucidation of compounds in complex natural product extracts or pharmaceutical impurities. nih.govijfmr.com For trace analysis, online coupling with enrichment techniques like Solid-Phase Extraction (SPE) can be integrated, creating systems like SPE-LC-MS. nih.gov

Hyphenated techniques are essential for tackling challenging analytical problems in complex samples by integrating separation, identification, and quantification capabilities. ijpsjournal.com

Spectroscopic Quantification Methods

Spectroscopic methods, such as UV-Vis, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, are used for the identification and quantification of compounds in various matrices. While often coupled with separation techniques in hyphenated systems, they can also be used as standalone quantification methods for complex mixtures, although challenges arise due to overlapping signals. scitechnol.comacdlabs.comarxiv.orgresearchgate.net

Quantitative NMR (qNMR) spectroscopy is a powerful technique for the structural elucidation and quantification of components in complex mixtures. alwsci.comresearchgate.net It is non-destructive and highly reproducible. researchgate.net qNMR can be used for purity testing and the quantification of specific components in complex materials like essential oils or synthetic fragrance materials. alwsci.com Analyzing complex mixtures by NMR often involves dealing with heavily overlapped signals from compounds present at diverse concentrations. researchgate.net Chemometric methods, such as blind source separation and partial least-squares regression, are employed to extract qualitative and quantitative information from spectroscopic data of complex mixtures, even with overlapping signals. arxiv.orgresearchgate.net

UV-Vis spectroscopy can be used for the quantification of compounds that absorb UV-Vis light. For complex mixtures with overlapping UV-Vis spectra, derivative spectrophotometry or chemometric approaches can be applied to determine the concentrations of individual components. researchgate.net IR and Raman spectroscopy provide information about the functional groups and molecular vibrations of compounds and can be used for quantification in complex matrices, often in conjunction with chemometrics. scitechnol.comarxiv.orgresearchgate.net

Development of Miniaturized and High-Throughput Analytical Platforms

The development of miniaturized and high-throughput analytical platforms aims to reduce sample and solvent consumption, decrease analysis time, and enable rapid screening and analysis of large numbers of samples or complex matrices. researchgate.netjove.comaacrjournals.orgcsic.es These platforms often integrate sample preparation, separation, and detection steps onto a single chip or a compact system. csic.esacs.org

Miniaturized chromatographic systems, such as chip-based chromatography, offer faster separations and reduced mobile phase consumption. acs.org Coupling miniaturized separation techniques with sensitive detectors like mass spectrometry or ion mobility spectrometry leads to powerful platforms for complex mixture analysis. researchgate.netacs.org For example, miniaturized supercritical fluid chromatography coupled with ion mobility spectrometry has been developed for rapid chiral and complex mixture analysis. acs.org

High-throughput screening platforms are particularly valuable in areas like drug discovery, biological research, and quality control, where many samples need to be analyzed quickly. jove.comaacrjournals.org Microarray technology, for instance, provides a miniaturized, high-throughput screening platform for analyzing thousands of interactions concomitantly using small sample amounts. jove.com While miniaturized platforms for complex biosimilar analysis are still evolving, they show promise, particularly for sample preparation. researchgate.net

The integration of miniaturized devices with portable electronic equipment is also paving the way for point-of-need and real-time environmental monitoring of contaminants in complex matrices. csic.es These advancements are crucial for making complex matrix characterization more efficient, cost-effective, and accessible.

Data Tables

Here are examples of data that might be presented in research findings related to the analytical methodologies discussed, based on information from the search results.

Table 1: Performance Data for GC-Orbitrap MS Analysis of Fragrance Allergens gcms.czthermofisher.com

| Analyte Group | Concentration Range Spiked in Fragrance Model (mg/kg) | Detection Limit (LOD) Range (mg/kg) | Quantification Limit (LOQ) Range (mg/kg) |

| Potential Allergens | Low (0.4 - 4) | < 2 | 2 - 100 |

| Potential Allergens | High (20 - 190) | < 2 | 2 - 100 |

Note: Data based on the analysis of 57 potential fragrance allergens (60 analytes including isomers) in a fragrance model composed of 39 constituents. thermofisher.com

Table 2: Typical Parameters for HPLC-DAD Analysis of Fragrance Allergens researchgate.net

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detection | UV-DAD (e.g., 210, 254, 280 nm) |

| Run Time | ~40 minutes |

| Linearity (r²) | > 0.99 |

| Quantification Limits | 0.2 - 20 mg/kg (range for 24 analytes) |

| Recoveries | 79.8 - 115.2% |

| Precision (RSD, n=5) | 0.6 - 9.9% |

Note: Parameters are illustrative based on a method for simultaneous determination of 24 volatile fragrance chemicals. researchgate.net

Compound Table

Interactions with Material Substrates and Release Dynamics

Adsorption and Desorption Phenomena on Polymeric Surfaces

The interaction of fragrance molecules like herbal ethanone (B97240) with polymeric surfaces is governed by principles of adsorption and desorption. Adsorption, the adhesion of molecules to a surface, is influenced by factors such as the chemical structure of both the molecule and the polymer, surface area, and environmental conditions. Desorption is the reverse process, where molecules are released from the surface. The balance between these two phenomena dictates the longevity and intensity of the perceived scent.

In the context of fragrance applications, polymers are often used to control the release of volatile compounds. The strength of the interaction between a fragrance molecule and a polymer can be broadly categorized, though specific data for "Camek dh" is unavailable.

Table 1: General Adsorption/Desorption Characteristics of Fragrance Molecules on Polymers

| Polymer Type | Interaction Strength | Expected Release Rate |

| Non-polar polymers (e.g., Polyethylene) | Weak (van der Waals forces) | Fast |

| Polar polymers (e.g., Polyvinyl alcohol) | Stronger (dipole-dipole interactions) | Slow |

| Porous polymers | High surface area can lead to increased adsorption | Variable, depends on pore size and chemistry |

This table represents generalized principles and is not based on specific data for "Camek dh."

Diffusion Kinetics within Diverse Material Matrices

The movement of a chemical compound through a material is known as diffusion. The rate of diffusion is critical in applications where a substance is embedded within a matrix for controlled release. Fick's laws of diffusion are typically used to model this process, but the diffusion coefficient, a key parameter, is specific to the compound-matrix pair. Without experimental data for "Camek dh," any discussion on its diffusion kinetics would be purely theoretical.

Encapsulation and Controlled Release System Design

Encapsulation is a common technique to protect volatile compounds and control their release over time. This involves entrapping the active substance within a shell material. The design of such systems requires a thorough understanding of the active compound's properties and its interaction with the shell material. Common encapsulation methods include spray drying, coacervation, and interfacial polymerization. The choice of method and shell material would depend on the desired release profile and the chemical compatibility with "Camek dh."

Photochemical and Thermochemical Release Mechanisms

Release of an encapsulated compound can be triggered by external stimuli such as light (photochemical release) or heat (thermochemical release). Photochemical release often involves the use of light-sensitive polymers that undergo a change in structure upon exposure to specific wavelengths of light, leading to the release of the encapsulated substance. Thermochemical release typically relies on a phase change or degradation of the encapsulating material at a certain temperature. The suitability of these mechanisms for "Camek dh" would necessitate dedicated research into its photochemical and thermal stability, as well as the development of compatible encapsulation systems.

Molecular Basis of Olfactory Reception and Structure Odor Relationships

Chemoinformatic Approaches to Olfactory Receptor Binding

Chemoinformatic approaches are vital in modern fragrance research, utilizing computational tools to predict the olfactory properties of molecules. mdpi.com These methods often involve the calculation of various molecular descriptors that quantify the structural and electronic features of a compound. For a molecule like "Camek dh," these descriptors would be correlated with its potential to bind to a range of olfactory receptors.

In a typical chemoinformatic study, a dataset of molecules with known odors is used to build a predictive model. The molecular descriptors for "Camek dh" would be calculated and inputted into such a model to estimate its potential olfactory profile. However, no specific chemoinformatic studies or resulting data tables for "Camek dh" are available in the surveyed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Olfactory Function

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity, in this case, their olfactory function. researchgate.net A QSAR model for a group of related fragrance molecules, potentially including cyclopropane (B1198618) carboxylates similar to "Camek dh," would aim to predict odor intensity or character based on structural modifications.

Developing a QSAR model involves aligning a set of molecules and comparing their structural features to their measured olfactory responses. This allows for the identification of key molecular properties that govern the odor. For instance, a hypothetical QSAR study might reveal that the specific stereochemistry of the cyclopropane ring in "Camek dh" is critical for its characteristic scent. Unfortunately, no QSAR models specifically developed for or including "Camek dh" have been published.

Ligand-Receptor Interaction Studies through Computational Docking

Computational docking is a powerful technique used to predict the preferred orientation of a ligand (the odorant molecule) when it binds to a receptor. nih.govplos.org This method simulates the interaction between the ligand and the receptor's binding pocket, providing insights into the binding affinity and the specific amino acid residues involved in the interaction. chemrxiv.orgchemrxiv.orgacs.org

A docking study of "Camek dh" with various olfactory receptor models would reveal potential binding poses and interaction energies. This could help identify which receptors are most likely to be activated by this compound and the nature of the chemical bonds (e.g., hydrogen bonds, van der Waals forces) that stabilize the interaction. nih.gov The results of such a study would typically be presented in a table listing the docking scores for "Camek dh" against a panel of olfactory receptors. However, no such computational docking data for "Camek dh" is currently available.

Mutagenesis Studies of Olfactory Receptors to Probe Ligand Specificity

Site-directed mutagenesis is an experimental technique used to understand the role of specific amino acids in the function of a protein. nih.gov In olfactory research, mutagenesis of a receptor that is suspected to bind to "Camek dh" would involve systematically replacing key amino acids in the binding pocket and then measuring the receptor's response to the molecule. researchgate.netcore.ac.ukmdpi.com

If a particular amino acid is crucial for binding "Camek dh," its mutation would likely lead to a significant reduction or complete loss of the receptor's response. The results from such experiments provide direct evidence of the specific molecular interactions that determine ligand specificity. This information is invaluable for validating computational models of ligand-receptor binding. As with the other methodologies, no mutagenesis studies involving "Camek dh" and specific olfactory receptors have been reported in the scientific literature.

Environmental Fate and Degradation Pathways of Bicyclic Ketones

Photodegradation Mechanisms in Atmospheric and Aqueous Environments

Photodegradation is a significant process for many organic compounds in the environment, particularly in the atmosphere and surface waters, where they are exposed to sunlight. Ketones can undergo photochemical reactions initiated by the absorption of UV or visible light nih.govfrontiersin.org. The primary photochemical processes for ketones typically involve excitation of the carbonyl group, leading to Norrish Type I and Type II reactions nih.govfrontiersin.orgresearchgate.net.

Norrish Type I cleavage involves the homolytic scission of the bond adjacent to the carbonyl group, generating radical fragments nih.govfrontiersin.org. These radicals can then undergo further reactions, such as reaction with oxygen, hydrogen abstraction, or recombination, leading to the formation of various products nih.gov. Norrish Type II reaction, which requires a γ-hydrogen, involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to the formation of an enol and an olefin nih.govfrontiersin.org. This process results in the cleavage of the carbon chain nih.gov.

For bicyclic ketones like Camek dh, the rigid structure of the bicyclic system can influence the feasibility and rates of these reactions. The presence of a carbonyl group and potentially abstractable hydrogens in the molecule suggests that photodegradation pathways, including Norrish Type I and Type II processes (if a γ-hydrogen is available in the appropriate conformation), could contribute to its transformation in sunlit environments nih.govresearchgate.net. Environmental factors such as light intensity, wavelength distribution, the presence of photosensitizers, and the physical state of the compound (gas phase, dissolved in water, or adsorbed on particles) can significantly affect the rate and mechanisms of photodegradation researchgate.net.

Biodegradation Pathways and Microbial Metabolism

Biodegradation, the breakdown of compounds by microorganisms, is a crucial process for the removal of many organic chemicals from the environment researchgate.netpreprints.org. Microorganisms, including bacteria and fungi, possess enzymes that can catalyze the transformation and mineralization of ketones researchgate.netrsc.orgpreprints.org.

Bicyclic ketones, such as camphor (B46023) (a well-studied bicyclic ketone), are known to be biodegradable by certain microbial species researchgate.netpreprints.org. The biodegradation of ketones often involves enzymatic oxidation, reduction, or ring cleavage reactions researchgate.netmdpi.comrsc.orgpreprints.org. A key enzymatic reaction in the biodegradation of cyclic and bicyclic ketones is the Baeyer-Villiger oxidation, catalyzed by monooxygenases, which inserts an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone researchgate.netrsc.orgpreprints.org. This ring expansion facilitates further hydrolysis and breakdown of the molecule preprints.org. Other metabolic pathways may involve reduction of the ketone to a secondary alcohol or oxidation at other positions on the molecule mdpi.commdpi.com.

The specific biodegradation pathways for Camek dh would depend on the microbial communities present and their enzymatic capabilities. Given its bicyclic ketone structure, it is plausible that microorganisms capable of degrading similar cyclic and bicyclic ketones, potentially utilizing Baeyer-Villiger monooxygenases or other oxidative/reductive enzymes, could metabolize Camek dh researchgate.netrsc.orgpreprints.org. Factors influencing biodegradation rates include the availability of nutrients, oxygen levels, temperature, pH, and the bioavailability of the compound to microorganisms oup.com.

Sorption and Transport in Soil and Water Systems

Sorption, the process by which a compound partitions between the solid and liquid phases in soil and water systems, plays a significant role in controlling its transport and bioavailability acs.orgepa.govresearchgate.net. The extent of sorption is influenced by the compound's physical-chemical properties, such as its polarity, water solubility, and octanol-water partition coefficient (Kow), as well as the characteristics of the solid matrix, such as organic carbon content and clay content acs.orgepa.govresearchgate.net.

In soil, sorption can reduce the concentration of Camek dh in the pore water, potentially limiting its leaching to groundwater and its uptake by plants and microorganisms epa.gov. In aquatic systems, sorption to suspended particles and bottom sediments can lead to its removal from the water column acs.orgresearchgate.net. Transport of Camek dh in soil and water would be governed by advection (bulk movement of water) and dispersion, with retardation due to sorption epa.gov. Volatilization from water and soil surfaces can also be a transport pathway, depending on the compound's vapor pressure and Henry's Law constant epa.gov.

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation refers to the uptake and accumulation of a substance in an organism over time when the rate of uptake exceeds the rate of elimination acs.org. The potential for a compound to bioaccumulate is often related to its lipophilicity, typically estimated by its octanol-water partition coefficient (Kow) acs.org. Compounds with high Kow values tend to partition into fatty tissues of organisms acs.org.

While specific bioaccumulation data for Camek dh is not available, its bicyclic structure and the presence of methyl groups contribute to its nonpolar character, suggesting a degree of lipophilicity thegoodscentscompany.comnih.gov. Bicyclic ketones, depending on their specific structure and Kow, can have varying potentials for bioaccumulation acs.org.

Bioaccumulation can occur through direct uptake from the surrounding environment (bioconcentration) or through the consumption of contaminated food (biomagnification) acs.org. Metabolism within the organism can influence the extent of bioaccumulation; if a compound is readily metabolized, its potential for accumulation is reduced acs.org. Without specific data on the Kow and metabolic rate of Camek dh in relevant organisms, its exact bioaccumulation potential remains uncertain, but the principles of lipophilicity and metabolism would be key determinants acs.org.

Advanced Applications and Formulation Science

Integration into Advanced Polymer Systems for Functional Materials

Camek dh has been explored for integration into polymer systems, specifically for creating functional materials with fragrance-retaining properties. One notable application involves its use in polyurethane fibers. These fibers are designed to absorb and retain fragrance components, thereby imparting a perceivable scent to materials incorporating them, such as textiles nih.govnih.gov. The polyurethane-based fibers containing Camek dh demonstrate an excellent fragrance-retaining property, contributing to the long-lasting scent on fabrics even after washing and drying nih.gov. The efficiency of absorption and retention of fragrance added to the fiber is influenced by the properties of the polyol used in the polyurethane synthesis nih.gov.

Development of Responsive Chemical Delivery Systems

Camek dh is utilized in the development of responsive chemical delivery systems, often referred to as "pro-accords" in the context of fragrances. These systems are designed to release fragrance raw materials, including ketones like Camek dh, in a controlled or triggered manner nih.gov. Pro-accord molecules can be formulated to release different mixtures of fragrance raw materials depending on the surrounding environment or the type of composition they are incorporated into, such as laundry detergents versus personal care products nih.gov. This responsive release mechanism allows for enhanced longevity and a sustained perception of the fragrance nih.gov.

Applications in Advanced Textile Finishing for Sustained Release

The integration of Camek dh into polyurethane fibers directly translates to applications in advanced textile finishing. By incorporating these fragrance-retaining fibers into fabrics, a sustained release of the characteristic camphoraceous, herbal minty scent can be achieved pnfs.or.krrsc.orgnih.gov. This provides a long-lasting freshness or desired aroma to clothing and other textile articles nih.gov. The perceivable scent on the fabric can last for extended periods after drying, with studies indicating detectability for 24 hours or more, and preferably much longer, after drying nih.gov. This highlights its role in creating functional textiles that offer prolonged sensory benefits.

Future Research Directions and Methodological Innovations

Development of Novel Synthetic Strategies for Bicyclic Systems

The synthesis of complex bicyclic systems, such as the norbornane (B1196662) core found in Camek dh, often requires sophisticated methodologies to control stereochemistry and regiochemistry. Future research in this area is focused on developing more efficient, selective, and environmentally friendly synthetic routes. Novel strategies for constructing polycyclic ring structures are of significant importance in organic synthesis. nih.gov Traditionally, bicyclic systems are formed through methods like annulation of a sidechain onto a preexisting ring or cycloaddition reactions such as the Diels-Alder reaction. nih.gov

Emerging approaches include transannular cyclization strategies, which have shown promise in constructing bicyclic ring systems. nih.gov For instance, SmI2-mediated ketone-olefin coupling reactions have been investigated for their viability in transannular cyclizations, providing efficient access to bicyclic alcohols. nih.gov Extending such transannular cyclization strategies to other methods holds significant potential for creating polycyclic structures. nih.gov Furthermore, research is exploring new methods for the functionalization of fused bicyclic heteroaromatics using organometallic reagents, which can lead to a wide range of cross-coupling reactions and provide alternative synthetic routes for complex structures. rsc.org There is also a recognized need for synthetic innovation to access stereochemically complex bicyclic structures that are currently underrepresented as building blocks in various applications. nih.gov

Exploration of Bio-Inspired Synthetic Routes

Bio-inspired synthesis, also known as biomimicry, draws inspiration from natural biosynthetic pathways to develop novel synthetic methodologies. This approach aims to replicate the efficiency, selectivity, and sustainability often observed in biological systems. Bio-inspired synthetic methods are being explored as potential green methods for preparing various materials, including nanomaterials. whiterose.ac.uk This strategy involves understanding the chemical principles of biological routes and designing synthetic molecules that mimic these processes, often operating at room temperature and in water using non-hazardous chemicals. whiterose.ac.uk

For organic chemists, bio-inspired or biomimetic strategies offer an original and effective way to approach retrosynthesis, particularly for natural products. techniques-ingenieur.fr By studying known or postulated biosynthetic pathways, chemists can identify robust reactions and intermediates (such as carbocations, carbanions, and free radicals) that can be mimicked in the laboratory under abiotic conditions. techniques-ingenieur.fr This approach can be applied to the synthesis of complex molecules, potentially including bicyclic structures, leading to more sustainable and potentially stereoselective routes compared to traditional methods. researchgate.netnih.gov The development of tools to predict biosynthetic pathways can further aid in designing bio-inspired synthetic strategies. researchgate.net

Advancements in In Silico Modeling for Olfactory Prediction

Understanding the interaction between odorant molecules and olfactory receptors is crucial for unraveling the molecular basis of smell. In silico modeling and computational methods are playing an increasingly important role in predicting these interactions and the resulting olfactory perception. Olfactory receptors (ORs) are G protein-coupled receptors (GPCRs) that detect odorant molecules in the olfactory epithelium. nih.gov Due to the lack of comprehensive experimental data on OR structures, innovative in silico approaches are necessary to elucidate their structural intricacies. figshare.comacs.orgresearchgate.net

Methodologies include modeling the three-dimensional structure of ORs and docking ligands into these structures to predict binding affinity and activation. nih.gov Computational pipelines are being developed to predict OR structures and study odorant interactions, leveraging techniques like homology modeling and molecular dynamics simulations. figshare.comacs.orgresearchgate.net These methods can successfully verify previously established odorant-OR relationships and efficiently predict potential new pairs, streamlining the discovery process prior to experimental confirmation. figshare.comacs.orgresearchgate.net In silico approaches can systematically identify ligands from vast chemical spaces for olfactory receptors, enabling a systems-level analysis of olfactory receptor repertoires. elifesciences.org Chemoinformatic models, which use molecular fingerprints and known receptor responses, also contribute to predicting the behavior of untested odorant-receptor pairs. acs.org

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Neuroscience

A comprehensive understanding of olfaction and the development of novel olfactory technologies requires the integration of expertise from multiple disciplines. Interdisciplinary research at the interface of chemistry, materials science, and neuroscience is vital for future progress. Olfaction is a complex chemical detection system involving chemical compounds, olfactory receptors, and neural processing. washington.edu

Chemists contribute by synthesizing and characterizing odorant molecules, while neuroscientists investigate how these molecules are detected by the olfactory system and how this information is processed in the brain to generate the perception of smell. washington.eduki.se Materials scientists are involved in developing new sensor technologies, such as electronic noses (e-noses), that can detect and identify volatile organic compounds (VOCs), mimicking aspects of the biological olfactory system. digital-olfaction.comtu-dresden.de These e-noses combine state-of-the-art sensor technology with machine learning techniques to recognize and potentially transmit odors. tu-dresden.de

Q & A

Q. Q. How can researchers ensure reproducibility in studies of camekân structural acoustics or thermal properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.